N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide
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Overview
Description
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative known for its diverse applications in scientific research and industry. This compound features a benzamide core with two sulfamoylphenyl groups, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide typically involves the reaction of 4-aminobenzenesulfonamide with benzoic acid derivatives. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like ethanol at room temperature, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as using eco-friendly solvents and minimizing waste, are often applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This inhibition can disrupt various biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide: Contains a chlorine atom on the benzamide ring, which can alter its chemical properties and reactivity.
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Features additional substituents on the benzamide ring, providing different biological activities.
Uniqueness
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide stands out due to its dual sulfamoylphenyl groups, which enhance its ability to interact with multiple molecular targets. This unique structure makes it a versatile compound in various research fields, from chemistry to medicine .
Biological Activity
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential as an enzyme inhibitor, particularly in the context of antibacterial and antiviral therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
Structural Characteristics
- Sulfonamide Groups : The presence of sulfonamide groups is critical for the compound's biological activity, allowing it to mimic natural substrates and inhibit enzyme activity.
- Amide Linkage : The benzamide structure contributes to the compound's stability and interaction with biological targets.
This compound exerts its biological effects primarily through enzyme inhibition. The mechanism involves:
- Enzyme Inhibition : The sulfonamide moieties competitively inhibit enzymes by mimicking their natural substrates. This action can disrupt various biochemical pathways essential for cellular function.
- Target Interactions : The compound has been shown to interact with several molecular targets, including carbonic anhydrase and proteases, which are involved in critical physiological processes.
Mechanism | Description |
---|---|
Enzyme Inhibition | Competes with natural substrates to inhibit enzyme activity |
Target Interaction | Binds to specific enzymes affecting metabolic pathways |
Disruption of Pathways | Alters cellular functions leading to therapeutic effects |
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial properties. Studies have shown it to be effective against various bacterial strains, including those resistant to conventional antibiotics.
Antiviral Potential
The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through similar mechanisms of enzyme inhibition.
Case Study: Inhibition of Carbonic Anhydrase
A notable study explored the compound's ability to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. The findings indicated that the compound effectively reduced enzyme activity, suggesting potential applications in treating conditions like glaucoma and metabolic disorders.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects |
---|---|
Antibacterial | Effective against multiple resistant bacterial strains |
Antiviral | Inhibits viral replication in vitro |
Enzyme Inhibition | Significant inhibition of carbonic anhydrase activity |
Research Findings
Diverse studies have focused on the biological activity of this compound:
- Antibacterial Studies : A series of tests demonstrated that the compound inhibits growth in Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antibacterial potential.
- Enzyme Kinetics : Kinetic studies revealed that the compound acts as a competitive inhibitor, providing insights into its dosage and efficacy in therapeutic applications.
- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between the compound and target enzymes, supporting experimental findings.
Properties
IUPAC Name |
N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c20-28(24,25)17-10-8-16(9-11-17)22-29(26,27)18-12-6-15(7-13-18)21-19(23)14-4-2-1-3-5-14/h1-13,22H,(H,21,23)(H2,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCBKBPPISJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.